potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate
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Overview
Description
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is an organic compound with the molecular formula C11H10ClKN2O4 and a molecular weight of 308.76 g/mol . This compound is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group attached to a propanoate backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminopropanoic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final product by the addition of potassium carbonate. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a batch reactor, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-carbamoyl-2-[(2-bromophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(2-methylphenyl)formamido]propanoate
Uniqueness
Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorophenyl group may influence the compound’s interaction with biological targets, potentially leading to unique pharmacological properties .
Properties
CAS No. |
1028531-72-7 |
---|---|
Molecular Formula |
C11H10ClKN2O4 |
Molecular Weight |
308.8 |
Purity |
95 |
Origin of Product |
United States |
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